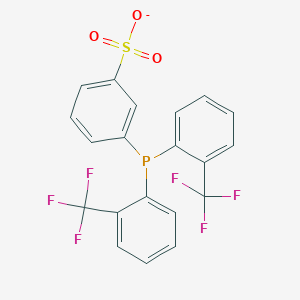
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a pentenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and a suitable pentenone precursor.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It finds applications in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent candidate for drug development. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparaison Avec Des Composés Similaires
(Z)-4-((4-Fluorophenyl)amino)pent-3-en-2-one: can be compared with other similar compounds, such as:
(Z)-4-((4-Chlorophenyl)amino)pent-3-en-2-one: Similar structure but with a chlorine atom instead of fluorine.
(Z)-4-((4-Bromophenyl)amino)pent-3-en-2-one: Contains a bromine atom, leading to different reactivity and properties.
(Z)-4-((4-Methylphenyl)amino)pent-3-en-2-one: The presence of a methyl group instead of a halogen affects its chemical behavior.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C11H12FNO |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
(Z)-4-(4-fluoroanilino)pent-3-en-2-one |
InChI |
InChI=1S/C11H12FNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-7,13H,1-2H3/b8-7- |
Clé InChI |
SOYBMAFPVUEANU-FPLPWBNLSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/NC1=CC=C(C=C1)F |
SMILES canonique |
CC(=CC(=O)C)NC1=CC=C(C=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(2-Tert-butylimidazo[1,2-b]pyridazin-6-yl)-phenylmethanone](/img/structure/B13108466.png)




